![molecular formula C8H8N2O4 B2372363 4-Nitrobenzyl carbamate CAS No. 32339-07-4](/img/structure/B2372363.png)
4-Nitrobenzyl carbamate
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Description
Synthesis Analysis
The synthesis of 4-Nitrobenzyl carbamate involves a series of chemical reactions. For instance, one study reported the preparation of 4-nitrobenzyl carbamate prodrugs of the 5-aminobenz[e]indoline class of DNA minor groove alkylating agents . Another study described the construction of a reduction-responsive oligonucleotide by post-modification of an oligonucleotide with a diazo compound bearing a 4-nitrobenzyl group .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl carbamate consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11)
. Chemical Reactions Analysis
4-Nitrobenzyl carbamate can undergo various chemical reactions. For example, it has been reported that a series of substituted anilines from 4-nitrobenzyl carbamates can be released following nitro group reduction by radiolytic, enzymic, and chemical methods .Physical And Chemical Properties Analysis
4-Nitrobenzyl carbamate has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 196.04840674 g/mol . The compound has a topological polar surface area of 98.1 Ų .Scientific Research Applications
Intracellular Nanoparticle Formation
4-Nitrobenzyl carbamate is used in the formation of intracellular nanoparticles. A small molecule, 4-nitrobenzyl carbamate–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), undergoes a CBT-Cys click condensation reaction to self-assemble nanoparticles Iod-CBT-NPs . This process is triggered by glutathione reduction and nitroreductase (NTR) cleavage .
Nanocomputed Tomography (Nano-CT) Imaging
The nanoparticles formed from 4-nitrobenzyl carbamate can be directly observed using nanocomputed tomography (nano-CT) . This allows for the visualization of intracellular nanostructure formation, which is crucial for understanding the formation mechanisms of intracellular nanostructures .
Molecular Imaging and Drug Delivery
The formation of nanoparticles from 4-nitrobenzyl carbamate has shown great potential in molecular imaging and drug delivery . The nanoparticles have a longer retention time in cells, thus affording much more potent effect .
Nitroreductase (NTR) Activity Probing
4-Nitrobenzyl carbamate can be used as a probe for nitroreductase (NTR) activity, which is overexpressed in hypoxic tumor microenvironments . This makes it a valuable tool for tumor diagnosis in clinical trials .
properties
IUPAC Name |
(4-nitrophenyl)methyl carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOSUGVPBRYCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl carbamate | |
CAS RN |
32339-07-4 |
Source
|
Record name | (4-nitrophenyl)methyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 4-nitrobenzyl carbamate (4-NBC) interesting for bioreductive prodrug development?
A1: 4-NBCs are being explored as potential triggers in bioreductive prodrugs, especially those designed to work with enzymes like E. coli B nitroreductase (NTR) [, ]. This enzyme can reduce the nitro group in 4-NBC to a hydroxylamine. This modified 4-NBC then undergoes fragmentation, rapidly releasing the active drug component, which is often a cytotoxic amine [, ]. This mechanism allows for targeted drug release within the tumor microenvironment.
Q2: How does the structure of the 4-NBC moiety influence its fragmentation rate after reduction?
A2: Research suggests that electron-donating substituents on the benzyl ring of 4-NBC can significantly accelerate the fragmentation rate of the reduced hydroxylamine intermediate []. This effect is likely due to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. Additionally, incorporating an α-methyl group on the benzyl ring also enhances fragmentation []. These structural modifications could lead to the development of more efficient NTR-activated prodrugs.
Q3: What challenges have been encountered when using 4-NBCs as triggers for 5-aminobenz[e]indoline-based prodrugs?
A3: While some 4-NBC prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents showed promise in vitro, translating this to in vivo efficacy proved challenging []. While cytotoxicity ratios in NTR-expressing human and murine cell lines were comparable to known NTR substrates like CB1954, in vivo studies using the 2-hydroxyethoxy analogue in EMT6 tumors showed limited efficacy despite a decrease in NTR+ve cells []. This suggests that factors like pharmacokinetic properties might need optimization for this specific class of prodrugs.
Q4: Has the use of 4-NBC been explored beyond traditional chemotherapy applications?
A4: Yes, a recent study used a 4-NBC derivative, 4-nitrobenzyl carbamate–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), to directly visualize intracellular nanoparticle formation using nano-computed tomography (nano-CT) [, ]. Upon glutathione reduction and NTR cleavage, NBC-Iod-CBT undergoes a click reaction, self-assembling into nanoparticles detectable by nano-CT. This innovative application highlights the versatility of 4-NBC as a tool in chemical biology research.
Q5: What are the potential drawbacks of using 4-NBC as a trigger in prodrugs?
A5: One challenge is the potential for the released amine to react with a reactive 4-iminoquinomethane intermediate generated during the fragmentation process []. This side reaction can decrease the effective concentration of the active drug component. Designing prodrugs with highly potent cytotoxic payloads could help overcome this limitation by ensuring therapeutic efficacy even at lower released amine concentrations.
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